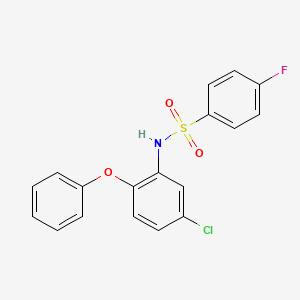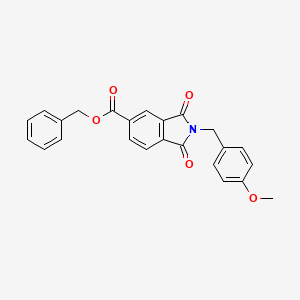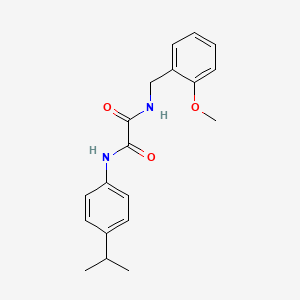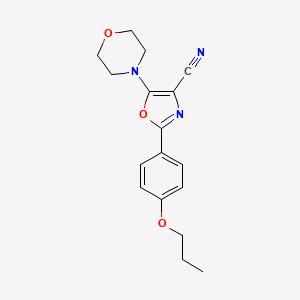
N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzenesulfonamide
Vue d'ensemble
Description
N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzenesulfonamide, commonly known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CP-690,550 belongs to a class of drugs called Janus kinase inhibitors, which are being studied for their effectiveness in treating various autoimmune diseases and inflammatory disorders.
Applications De Recherche Scientifique
Enzyme Inhibition and Antitumor Activity
N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzenesulfonamide derivatives have been investigated for their potential in inhibiting specific enzymes and in antitumor activities. For example, certain sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these compounds has been found to preserve COX-2 potency and notably increase COX1/COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors, such as JTE-522, which are in clinical trials for the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002). Additionally, compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, showing potential as cell cycle inhibitors and progressing to clinical trials due to their preliminary activities in phase I settings (Owa et al., 2002).
Synthesis and Bioactivity Studies
New series of sulfonamides have been synthesized to explore their cytotoxicity, tumor specificity, and potential as carbonic anhydrase (CA) inhibitors. Some derivatives have shown interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies, while also demonstrating strong inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).
Molecular Interaction and Drug Design
The binding interactions of sulfonamide drugs with proteins, such as tubulin, have been extensively studied to understand their mode of action. For instance, certain sulfonamide drugs have been discovered to bind to the colchicine site of tubulin in a reversible manner, affecting tubulin polymerization and showing potential as antimitotic agents under clinical development (Banerjee et al., 2005).
Fluorination Reactions and Chemical Properties
The reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions have been fine-tuned by changing the substituents on its phenyl rings. This has led to the development of enantioselective fluorination of 2-oxindoles, yielding high yields and enantioselectivities, highlighting the utility of such compounds in synthetic chemistry (Wang et al., 2014).
Exploration of Novel Reagents
Research has also been conducted on developing novel electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), which offers improved enantioselectivity in fluorination reactions compared to commonly used reagents (Yasui et al., 2011).
Propriétés
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3S/c19-13-6-11-18(24-15-4-2-1-3-5-15)17(12-13)21-25(22,23)16-9-7-14(20)8-10-16/h1-12,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWLXAXXOQVXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4576236.png)


![N-(2-hydroxyphenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4576251.png)
![N-(3-hydroxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4576270.png)
![N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4576280.png)
![1-({[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4576291.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4576308.png)
![1-[(5-propyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4576320.png)
![methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4576322.png)
![3,3'-thiobis[N-(3-chloro-4-fluorophenyl)propanamide]](/img/structure/B4576324.png)
![(3aR,7aS)-2-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4576328.png)

![N'-butyl-N-[2-(2-methoxyphenyl)ethyl]-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4576339.png)
